![molecular formula C12H8N2O4S B1386583 [5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid CAS No. 1082403-21-1](/img/structure/B1386583.png)
[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
Overview
Description
“[5-(2-Furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid” is a chemical compound with the molecular formula C12H8N2O4S . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.27 . Its density is approximately 1.6±0.1 g/cm3, and it has a boiling point of 516.3±60.0 °C at 760 mmHg . The melting point and other physical properties were not found in the search results.Scientific Research Applications
Antitumor Activity
This compound has been studied for its potential in treating cancer. The synthesis and antitumor activity of new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines have shown promising results. Some derivatives exhibited pronounced antitumor activity, and the activity was found to depend mostly on the nature of the amine fragments .
Docking Analysis
Docking analysis is a method used to predict the interaction between molecules and target proteins. For [5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid, docking studies have been performed to understand its binding efficiency and potential as a therapeutic agent .
DNA Methylation Studies
Compounds like [5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid can be used to study DNA methylation processes. DNA methylation is a crucial epigenetic mechanism that occurs by the addition of a methyl group to DNA, thereby often modifying the function of the genes and affecting gene expression .
Pharmaceutical Testing
This compound is available for purchase as a high-quality reference standard for pharmaceutical testing. It can be used to validate the analytical methods used in drug discovery and development processes .
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the creation of new heterocyclic compounds that have potential applications in medicinal chemistry .
Sarcoma 180 Cell Line Research
The antitumor activity of this compound and its derivatives has been evaluated against the Sarcoma 180 cell line, which is a model for studying the efficacy of anticancer drugs .
Development of New Heterocyclic Systems
Research has led to the development of two new heterocyclic systems: furo[2–e]imidazo[1,2-c]pyrimidine and furo[2,3-e]pyrimido[1,2-c]pyrimidine, which could have various applications in drug design and discovery .
Future Directions
properties
IUPAC Name |
2-[5-(furan-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S/c15-9(16)4-14-6-13-11-10(12(14)17)7(5-19-11)8-2-1-3-18-8/h1-3,5-6H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERDPZNXEMJDBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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